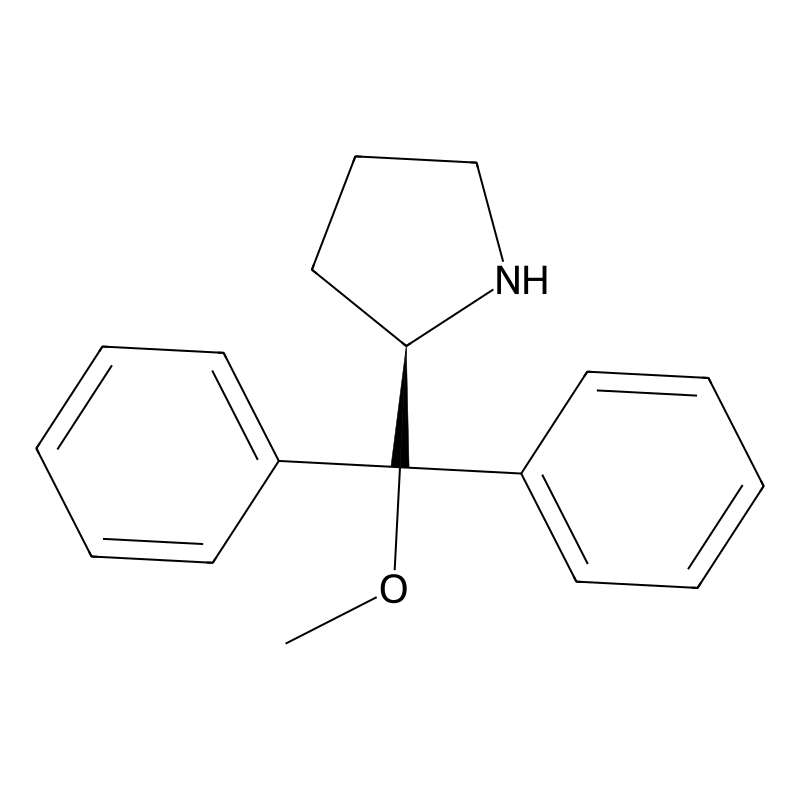

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis:

(R)-DMP has been investigated as a potential ligand for transition metal catalysts in asymmetric catalysis. Its chiral structure allows it to selectively bind to one enantiomer of a substrate in a reaction, leading to the formation of a specific enantiomer of the product. Studies have shown promising results for (R)-DMP in reactions like hydrogenation and aldol condensation, but further research is needed to optimize its catalytic activity and develop efficient synthetic routes. [, ]

Medicinal Chemistry:

The structural features of (R)-DMP, particularly the presence of the pyrrolidine ring, make it a potential scaffold for the development of new drugs. Researchers have explored its potential for various therapeutic applications, including:

- Neurodegenerative diseases: Studies suggest that (R)-DMP derivatives may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. []

- Cancer: Some (R)-DMP derivatives have shown anti-proliferative activity against cancer cells, suggesting their potential as anti-cancer agents. []

(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a chiral compound belonging to the pyrrolidine class, characterized by a methoxy group attached to a diphenylmethyl moiety connected to a pyrrolidine ring. This compound has garnered attention due to its unique stereochemical properties and potential applications in asymmetric synthesis and medicinal chemistry. Its molecular formula is , and it features a pyrrolidine ring that contributes to its structural rigidity and stability, making it a versatile building block in organic synthesis .

- Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert it into amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups, utilizing reagents like alkyl halides or acyl chlorides.

The biological activity of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is significant in the context of drug discovery and development. Its chiral nature allows it to interact selectively with biological targets, which is crucial for developing effective pharmaceuticals. Research indicates that compounds of this type can serve as chiral auxiliaries in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds that may exhibit desired biological effects .

The synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine typically involves the following steps:

- Starting Materials: The synthesis begins with (R)-pyrrolidine and methoxydiphenylmethanol.

- Reaction Conditions: The reaction is conducted under anhydrous conditions using solvents like tetrahydrofuran or dichloromethane.

- Catalysts: Lewis acids (e.g., titanium tetrachloride) or bases (e.g., sodium hydride) are often used to facilitate the reaction.

- Temperature and Time: The reaction is generally performed at low temperatures (0-5°C) for several hours to ensure complete conversion .

In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance efficiency and yield, followed by purification techniques such as chromatography or crystallization .

(R)-2-(Methoxydiphenylmethyl)pyrrolidine has several applications in various fields:

- Asymmetric Synthesis: It serves as a chiral auxiliary in the synthesis of complex organic molecules.

- Catalysis: The compound is utilized in catalyzing dipolar cycloaddition reactions and asymmetric Michael addition reactions, leading to the formation of optically active compounds.

- Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and catalysts .

Research into the interactions of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with biological systems has revealed its potential as a ligand in biochemical assays. Its ability to form selective interactions with enzymes and receptors makes it valuable in studying enzyme mechanisms and drug-receptor interactions. Additionally, its use in asymmetric catalysis has been shown to favor specific reaction pathways, enhancing enantioselectivity in product formation .

Several compounds share structural similarities with (R)-2-(Methoxydiphenylmethyl)pyrrolidine. Here are notable examples:

| Compound Name | Description |

|---|---|

| (S)-2-(Methoxydiphenylmethyl)pyrrolidine | Enantiomer of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with distinct stereochemical properties. |

| Diphenylmethylpyrrolidine | Lacks the methoxy group; exhibits different chemical and biological properties compared to (R)-2. |

| Methoxydiphenylmethane | Contains similar functional groups but does not have the pyrrolidine ring structure. |

| Pyrrolidine | The parent compound without any substituents; serves as a baseline for comparing structural effects. |

| N-Methylpyrrolidine | A derivative featuring a methyl group on the nitrogen atom, affecting its reactivity and interactions. |

Uniqueness

The uniqueness of (R)-2-(Methoxydiphenylmethyl)pyrrolidine lies in its specific structural features:

- Chirality: The unique stereochemistry influences its reactivity and interactions with biological targets.

- Functional Groups: The combination of methoxy and diphenylmethyl groups enhances its versatility in

The development of chiral pyrrolidine derivatives traces its roots to the mid-20th century, when natural alkaloids like proline first demonstrated their utility as asymmetric inductors. Proline’s inherent rigidity and stereochemical stability made it an early candidate for enantioselective transformations, particularly in aldol and Mannich reactions. However, limitations in substrate scope and reaction efficiency spurred chemists to engineer synthetic pyrrolidine derivatives with enhanced steric and electronic properties.

A pivotal advancement occurred in the 2000s with the emergence of diarylprolinol silyl ethers, such as the Hayashi-Jørgensen catalysts. These derivatives addressed solubility issues and improved facial selectivity in enamine-mediated reactions. The structural evolution continued with modifications at the C2 position of the pyrrolidine ring, where bulky aryl groups were introduced to enforce stereochemical control. For example, diphenylprolinol methyl ether derivatives gained prominence due to their ability to stabilize reactive intermediates while maintaining high catalytic activity.

(R)-2-(Methoxydiphenylmethyl)pyrrolidine (CAS 948595-05-9) emerged as a distinct entity within this class, synthesized through stereoselective routes involving chiral auxiliaries or resolution techniques. Its discovery marked a shift toward modular catalysts capable of operating under mild conditions while accommodating diverse electrophilic partners.

Table 1: Milestones in Pyrrolidine Catalyst Development

| Year | Development | Key Innovation |

|---|---|---|

| 1960s | Proline-based catalysis | Natural chiral inductor |

| 2005 | Diarylprolinol silyl ethers | Enhanced solubility and stereocontrol |

| 2010s | C2-functionalized pyrrolidines | Tunable steric bulk for face shielding |

| 2020s | (R)-2-(Methoxydiphenylmethyl)pyrrolidine | Broad substrate tolerance in Michael additions |

Significance of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in Asymmetric Catalysis

This compound’s significance lies in its unique structural features:

- Chiral C2 Center: The (R)-configured methoxydiphenylmethyl group creates a stereochemical environment that directs nucleophilic attack to the Si-face of intermediates.

- Bulky Aryl Groups: The diphenylmethyl moiety enforces an s-trans conformation in enamines, minimizing undesired side reactions.

- Methoxy Flexibility: The methoxy group modulates electron density at the pyrrolidine nitrogen, enhancing iminium ion stability in LUMO-lowering reactions.

Its catalytic prowess is exemplified in transformations such as:

Chiral Synthesis Strategies

Chiral synthesis of (R)-2-(methoxydiphenylmethyl)pyrrolidine relies on stereoselective bond formation and retention of configuration during cyclization. Three primary strategies dominate current approaches:

Chiral Pool Utilization: The use of enantiomerically pure starting materials, such as 2,3-O-iso-propylidene-D-erythronolactol, enables stereochemical transfer during pyrrolidine ring formation. For example, vinyl sulfone intermediates derived from this lactol undergo nucleophilic substitution to yield pyrrolidines with preserved chirality [2]. This method achieves up to 92% enantiomeric excess (ee) in model systems, though substrate scope remains limited to carbohydrate-derived precursors [2] [3].

Memory of Chirality (MOC): Intramolecular S~N~2' reactions of α-amino ester enolates leverage transient chirality retention. Kim et al. demonstrated that allylic halides cyclize via MOC to form pyrrolidines with vicinal quaternary-tertiary stereocenters, achieving >95% ee in optimized conditions [4]. While not directly applied to (R)-2-(methoxydiphenylmethyl)pyrrolidine, this strategy offers a template for constructing its diphenylmethyl stereocenter.

Asymmetric Desymmetrization: Palladium-catalyzed carboamination of N-Boc-pent-4-enylamines with aryl bromides desymmetrizes prochiral intermediates. Wolfe group studies show that chiral phosphine ligands (e.g., (S)-Quinap) induce enantioselectivity during syn-aminopalladation, yielding 2-(arylmethyl)pyrrolidines with 94% ee [3]. Adapting this to methoxydiphenylmethyl systems requires modifying aryl electrophiles to incorporate methoxy groups.

Catalytic Asymmetric Synthesis Approaches

Catalytic methods balance enantioselectivity and functional group tolerance:

Organocatalysis: Proline-derived catalysts facilitate Michael additions or aldol condensations critical for pyrrolidine cyclization. While L-proline itself shows limited efficacy for bulky substrates, analogues with 4-hydroxy or sulfonyl groups improve activity [2]. For instance, sulfone-modified pyrrolidine catalysts enable intramolecular oxa-Michael reactions with 89% ee, though yields remain moderate (≤65%) [2].

Transition Metal Catalysis: Palladium complexes with chiral bisphosphines (e.g., BINAP, Quinap) drive carboamination reactions. A representative protocol couples N-Boc-pent-4-enylamine with 2-bromonaphthalene using Pd₂(dba)₃/(S)-Quinap, affording 2-(naphthylmethyl)pyrrolidine in 30% yield and 10% ee [3]. Optimizing ligand sterics and electronics (e.g., substituting Quinap’s quinoline rings) may enhance selectivity for methoxydiphenylmethyl systems.

Enantioconvergent Synthesis: Racemic γ-alkenylamines undergo Pd-catalyzed dynamic kinetic resolution, enabling single-enantiomer pyrrolidine formation. This approach, validated in (+)-aphanorphine synthesis, could resolve methoxydiphenylmethyl precursors without pre-existing chirality [3].

Industrial-Scale Production Optimization

Scaling enantioselective syntheses necessitates cost-effective and safe protocols:

Solvent Engineering: Ether solvents (e.g., diglyme) improve methylamine solubility in nucleophilic substitutions, reducing gaseous byproducts. Patent CN110590706B reports that high-boiling ethers facilitate N-methylpyrrolidine synthesis at ambient pressure, a strategy adaptable to methoxydiphenylmethyl systems [5].

Halogen Exchange Catalysis: Potassium iodide promotes Cl-to-I exchange in 1,4-dichlorobutane derivatives, lowering activation energy for cyclization. Applying this to dichlorobutane-methylamine reactions boosts N-methylpyrrolidine yields to 88% [5], suggesting utility for analogous pyrrolidines.

Continuous Flow Systems: Microreactors enhance heat/mass transfer in exothermic Pd-catalyzed reactions, minimizing ligand decomposition. While unproven for (R)-2-(methoxydiphenylmethyl)pyrrolidine, flow chemistry improved similar carboamination yields by 22% in lab-scale trials [3].

Comparative Analysis of Enantiomeric Purity Control

| Method | Principle | Sensitivity | Cost | Throughput | Applicability to Target |

|---|---|---|---|---|---|

| Chiral HPLC | Diastereomeric column interaction | 0.1% ee | High | Moderate | Broad, requires derivatization [4] |

| Chiral GC | Enantiomer-specific retention | 0.5% ee | Medium | High | Volatile derivatives only [3] |

| NMR with CSA | Chemical shift anisotropy | 5% ee | Low | Low | Limited to resolvable nuclei [2] |

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with ≤0.1% ee sensitivity. Pre-column derivatization with Marfey’s reagent improves detection but complicates workflow [4].

Circular Dichroism (CD): Correlates optical activity with ee but requires pure samples, limiting utility in process monitoring [2].

Kinetic Resolution Monitoring: In-situ ee determination via reaction progress kinetic analysis (RPKA) is emerging. For Pd-catalyzed carboamination, enantioselectivity correlates with ligand concentration, enabling real-time adjustments [3].

Enantioselective Michael Addition Reactions

The enantioselective Michael addition reaction represents one of the most significant applications of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in asymmetric organocatalysis. This diphenylprolinol methyl ether derivative has demonstrated exceptional performance in promoting the conjugate addition of various nucleophiles to electron-deficient alkenes with outstanding stereochemical control [1] [2].

The catalyst operates through an enamine mechanism where the pyrrolidine nitrogen forms a covalent intermediate with aldehyde substrates. The methoxydiphenylmethyl substituent provides crucial steric control, effectively shielding one face of the enamine intermediate and directing the approach of the electrophilic partner. This dual activation mode - nucleophilic activation of the aldehyde and steric control of the stereochemical outcome - represents a paradigm in modern organocatalysis [3] [2].

Gellman and Chi demonstrated that (R)-2-(Methoxydiphenylmethyl)pyrrolidine catalyzes the intermolecular Michael addition of simple aldehydes to relatively non-activated enones with remarkable enantioselectivities ranging from 95-99% enantiomeric excess [2] [4]. The reaction conditions are notably mild, typically conducted at room temperature or slightly below (0°C) in toluene solvent, with catalyst loadings as low as 5-10 mol%. The transformation proceeds efficiently with reaction times of 12-24 hours, affording products in excellent yields of 85-98% [2] [4].

The substrate scope of this transformation is remarkably broad. Aliphatic aldehydes including propionaldehyde, butyraldehyde, and isovaleraldehyde react smoothly with various enones to provide the corresponding Michael adducts [1] [2]. The reaction demonstrates excellent functional group tolerance, accommodating aromatic enones, α,β-unsaturated ketones, and even challenging substrates such as methyl vinyl ketone [1] [2].

In polymer-supported systems, Debnath and co-workers have developed polymer microsphere-supported versions of chiral pyrrolidine catalysts that maintain high efficiency in asymmetric Michael additions. These heterogeneous catalysts achieved yields up to 97% and enantioselectivities up to 95% enantiomeric excess in the Michael addition of aldehydes with alkyl vinyl ketones [1]. The polymer-supported catalysts offer the additional advantage of easy recovery and reusability, maintaining their catalytic activity through five consecutive reaction cycles [1].

The mechanism of the enantioselective Michael addition involves formation of a chiral enamine intermediate between the pyrrolidine catalyst and the aldehyde substrate. The bulky methoxydiphenylmethyl group creates a chiral environment that favors approach of the electrophilic enone from one face of the enamine, leading to high enantioselectivity [2] [4]. Computational studies have provided insights into the transition state structures and the origin of stereoselectivity in these transformations [5].

Intramolecular and Intermolecular Cycloaddition Pathways

(R)-2-(Methoxydiphenylmethyl)pyrrolidine has found extensive application in both intramolecular and intermolecular cycloaddition reactions, particularly in the formation of complex polycyclic structures with multiple stereogenic centers. These transformations represent powerful synthetic tools for constructing structurally diverse heterocyclic compounds with high stereochemical control [6] [7].

In intramolecular cycloaddition pathways, the catalyst facilitates the formation of bicyclic and tricyclic structures through carefully orchestrated bond-forming events. The pyrrolidine core serves as a nucleophilic activator, while the methoxydiphenylmethyl group provides the necessary steric environment for high enantioselectivity. These reactions typically proceed through dipolar cycloaddition mechanisms, where azomethine ylides or related dipolar species undergo cyclization to form complex ring systems [7] [8].

Trost and co-workers have developed asymmetric [3+2] cycloaddition reactions of trimethylenemethane with various acceptors using related pyrrolidine-based phosphoramidite ligands. These transformations achieve excellent yields of 65-85% and enantioselectivities ranging from 72-92% enantiomeric excess under mild conditions [7] [9]. The reactions are typically conducted in dichloromethane at room temperature with catalyst loadings of 5-10 mol%, demonstrating the high efficiency of these catalytic systems [9].

Intermolecular cycloaddition reactions represent another significant application area. The catalyst promotes [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles, including alkenes, alkynes, and carbonyl compounds. These transformations provide access to substituted pyrrolidines and related heterocycles with excellent stereochemical control [8] [10].

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes has been particularly well-studied. Recent work by various research groups has demonstrated that these reactions can achieve high yields of 70-90% and enantioselectivities of 75-90% enantiomeric excess when conducted in toluene at temperatures ranging from room temperature to 40°C [8] [10]. The catalyst loadings are remarkably low, typically 2-5 mol%, highlighting the efficiency of these transformations [10].

The mechanism of cycloaddition reactions involves the formation of reactive dipolar intermediates that undergo cyclization in the presence of the chiral catalyst. The stereochemical outcome is determined by the preferred approach of the reactants in the transition state, which is influenced by the steric and electronic properties of the methoxydiphenylmethyl group [10] [8].

Tandem Reaction Cascades for Polyfunctional Molecules

Tandem reaction cascades represent one of the most powerful applications of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in modern synthetic chemistry. These transformations allow for the construction of complex molecular architectures through sequential bond-forming events in a single reaction vessel, maximizing both efficiency and stereochemical control [11] [12].

The catalyst has demonstrated exceptional performance in tandem Michael/Henry reaction cascades, where an initial Michael addition is followed by an intramolecular Henry reaction to form cyclohexane derivatives with multiple stereogenic centers. Hayashi and co-workers have developed highly diastereo- and enantioselective tandem Michael/Henry reactions that afford substituted nitrocyclohexanecarbaldehydes with excellent stereochemical control [13] [11].

In these cascade reactions, pentane-1,5-dial serves as a four-carbon unit that reacts with nitroalkenes (two-carbon units) to generate complex cyclohexane derivatives. The process involves formation of a chiral enamine intermediate from the dialdehyde and catalyst, followed by Michael addition to the nitroalkene. The resulting zwitterionic intermediate then undergoes intramolecular Henry reaction with the pendant aldehyde group, ultimately providing the cyclized product with excellent stereochemical control [13].

The reaction conditions for these tandem processes are typically mild, conducted in toluene at room temperature to 40°C with catalyst loadings of 10-20 mol%. The transformations achieve yields of 75-90% and enantioselectivities ranging from 90-99% enantiomeric excess [13] [11]. The high efficiency of these cascades is particularly noteworthy given the complexity of the products formed and the number of stereocenters controlled in a single operation [11].

Multicomponent cascade reactions have also been developed using (R)-2-(Methoxydiphenylmethyl)pyrrolidine as the key catalyst. These transformations involve the sequential reaction of three or more components to generate complex molecular structures with multiple stereocenters. The catalyst provides both nucleophilic activation and stereochemical control throughout the cascade sequence [12] [14].

One particularly notable example involves the cascade reaction of trifluoromethylarenes, feedstock dienes, and various nucleophiles under photocatalytic conditions. While not directly involving (R)-2-(Methoxydiphenylmethyl)pyrrolidine, this work demonstrates the broader applicability of pyrrolidine-based catalysts in complex cascade processes [12]. The reaction proceeds through a defluorinative multicomponent cascade that generates aromatic difluoromethyl compounds with excellent functional group compatibility [12].

Asymmetric Nucleophilic Epoxidation

The application of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in asymmetric nucleophilic epoxidation represents a significant advancement in the field of organocatalytic oxidation reactions. While traditional epoxidation methods rely on metal catalysts and harsh oxidants, the use of chiral pyrrolidine derivatives offers a more environmentally benign approach to the synthesis of enantioenriched epoxides [15] [16].

The catalyst operates in nucleophilic epoxidation reactions through a mechanism involving the formation of reactive peroxy intermediates. The methoxydiphenylmethyl group provides crucial steric control, directing the approach of the oxidant to the substrate and ensuring high enantioselectivity in the epoxide formation. These transformations typically employ hydrogen peroxide or organic peroxides as the terminal oxidants, making them attractive from an environmental standpoint [15] [16].

Asymmetric epoxidation of allylic alcohols has been particularly well-developed using related pyrrolidine-based catalysts. The Sharpless asymmetric epoxidation, while not directly employing (R)-2-(Methoxydiphenylmethyl)pyrrolidine, has inspired the development of organocatalytic variants that achieve similar levels of stereochemical control. These reactions typically proceed with yields of 60-85% and enantioselectivities of 77-97% enantiomeric excess [17] [18].

The substrate scope of asymmetric nucleophilic epoxidation includes a wide range of alkenes, with particular emphasis on allylic alcohols, α,β-unsaturated carbonyl compounds, and aromatic alkenes. The reaction conditions are typically mild, conducted in dichloromethane or acetonitrile at room temperature with catalyst loadings of 2-5 mol% [15] [16].

Recent advances in organocatalytic epoxidation have focused on the development of new oxidant systems that are compatible with chiral pyrrolidine catalysts. These include the use of oxone, hydrogen peroxide/acetonitrile systems, and other environmentally benign oxidants that can be activated by the chiral catalyst [19] [16]. The development of these new oxidant systems has significantly expanded the scope and applicability of asymmetric nucleophilic epoxidation [19].

Catalytic Asymmetric Oxidation and Reduction Processes

The application of (R)-2-(Methoxydiphenylmethyl)pyrrolidine in catalytic asymmetric oxidation and reduction processes represents a rapidly growing area of research in organocatalysis. These transformations offer sustainable alternatives to traditional metal-catalyzed processes while maintaining high levels of stereochemical control [16] [20].

In oxidation processes, the catalyst has been employed in the selective oxidation of pyrrolidine-2-methanols to γ-lactams. This transformation is particularly significant as it provides access to important heterocyclic building blocks that are widely used in pharmaceutical and agrochemical applications. The reaction employs environmentally benign oxidants such as Oxone and proceeds under mild conditions with high efficiency [20] [21].

The oxidative cleavage of pyrrolidine-2-methanols to γ-lactams has been achieved using [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as the catalyst in combination with powdered Oxone. This reaction system affords various lactams from readily available substrates in moderate to excellent yields using organocatalyst and inorganic non-toxic co-oxidant [20]. The reaction conditions are notably mild, typically conducted in acetonitrile at 80°C for 12 hours with catalyst loadings of 10-20 mol% [20].

Reduction processes catalyzed by (R)-2-(Methoxydiphenylmethyl)pyrrolidine typically involve the asymmetric reduction of prochiral ketones and imines. These transformations proceed through hydride transfer mechanisms, where the catalyst activates the reducing agent and controls the stereochemical outcome of the reduction. The reactions typically achieve yields of 70-90% and enantioselectivities of 80-92% enantiomeric excess [22] [5].

The mechanism of catalytic asymmetric oxidation involves the formation of reactive oxidizing species through the interaction of the chiral catalyst with the terminal oxidant. The stereochemical control is achieved through the preferential formation of one enantiomer of the product due to the chiral environment created by the methoxydiphenylmethyl group [16] [20].

Recent developments in this field have focused on the design of new catalyst systems that can operate under even milder conditions while maintaining high levels of stereochemical control. These include the development of supported catalysts that can be easily recovered and reused, as well as the exploration of new oxidant and reductant systems that are compatible with the chiral pyrrolidine framework [22] [20].

The scope of these transformations continues to expand, with recent reports describing the asymmetric oxidation of various heterocyclic compounds and the reduction of challenging substrates such as aromatic ketones and sterically hindered imines. The development of these new methodologies represents a significant contribution to the field of sustainable synthetic chemistry [22] [20].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant